molecular formula C6H9N3O4 B6298679 1-Methyl-1H-imidazol-5-amine oxalate CAS No. 2225879-17-2

1-Methyl-1H-imidazol-5-amine oxalate

Cat. No.: B6298679
CAS No.: 2225879-17-2
M. Wt: 187.15 g/mol
InChI Key: WHHAIKIZLNSAHQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-5-amine oxalate (CAS 2225879-17-2) is a high-purity chemical building block featuring an imidazole scaffold, a privileged structure in medicinal and heterocyclic chemistry . This compound is supplied as an oxalate salt, a formulation that typically enhances crystallinity and solubility for more straightforward handling and experimental use . Its core structure, a 1-methyl-1H-imidazol-5-amine, is a heterocyclic amine where the methylation at the 1-position locks the tautomerism and influences the electronic properties of the ring . In research, this compound has been identified as a selective activator of the human carbonic anhydrase (hCA) enzyme isoform I, showing potent activity in the low micromolar range (KA = 2.16 µM) . This makes it a valuable tool for scientists studying enzyme activation mechanisms and for investigating the role of hCA I in physiological and pathological processes . The presence of the electron-donating amino group at the 5-position makes the molecule a versatile intermediate for further synthetic elaboration, including reactions with various electrophiles . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can use this compound in exploratory chemistry, enzymology studies, and the development of novel heterocyclic systems.

Properties

IUPAC Name

3-methylimidazol-4-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.C2H2O4/c1-7-3-6-2-4(7)5;3-1(4)2(5)6/h2-3H,5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAIKIZLNSAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 1h Imidazol 5 Amine Oxalate and Its Derivatives

Direct Synthesis Approaches to the Imidazole (B134444) Amine Core

The direct formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with several established pathways for creating the fundamental amine core. These methods typically involve the condensation of smaller, acyclic precursors.

Reaction Pathways and Mechanisms for Imidazole Formation

The synthesis of the imidazole ring can be achieved through several named reactions, each with a distinct mechanism. One of the earliest and most fundamental methods is the Debus synthesis , first reported in 1858. mdpi.com This reaction utilizes a glyoxal, an aldehyde, and ammonia (B1221849) to construct the imidazole scaffold. mdpi.com The mechanism, while yielding the final product, is often associated with lower yields but remains valuable for creating C-substituted imidazoles. mdpi.com

A more general and widely applied pathway is the Radziszewski synthesis . This reaction involves the condensation of an α-dicarbonyl compound (like a glyoxal), an aldehyde, and two equivalents of ammonia. researchgate.net The proposed mechanism proceeds through the formation of a diamine intermediate from the reaction of the dicarbonyl compound with ammonia. youtube.com This diamine then reacts with the aldehyde, followed by cyclization and dehydration (loss of a water molecule) to yield the aromatic imidazole ring. youtube.com

Another significant approach is the Markwald synthesis , which builds the imidazole ring from an α-amino ketone and a cyanide or thiocyanate. youtube.com The reaction begins with the nucleophilic attack of the amino group's nitrogen on the cyanide carbon. youtube.com A series of internal electron transfers and a crucial cyclization step, followed by tautomerization and isomerization, lead to the final imidazole derivative. youtube.com

These pathways are summarized below:

Synthesis NameKey ReactantsBrief Description
Debus Synthesis Glyoxal, Aldehyde, AmmoniaA foundational method involving the condensation of three components to form the imidazole ring. mdpi.com
Radziszewski Synthesis α-Dicarbonyl, Aldehyde, AmmoniaA versatile synthesis where a dicarbonyl compound, an aldehyde, and ammonia condense to create the imidazole core. researchgate.netyoutube.com
Markwald Synthesis α-Amino Ketone, Cyanide/ThiocyanateForms the imidazole ring by cyclizing an α-amino ketone with a cyanide derivative. youtube.com

Role of Precursor Compounds in Imidazole Amine Synthesis

The selection of precursor compounds is critical as it directly dictates the substitution pattern of the final imidazole product. Each component in the reaction mixture plays a specific role in the construction of the heterocyclic ring.

In syntheses like the Radziszewski and Debus reactions, the choice of aldehyde determines the substituent at the C2 position of the imidazole ring. youtube.com Similarly, the α-dicarbonyl compound provides the carbon backbone for the C4 and C5 positions. For the target compound, 1-Methyl-1H-imidazol-5-amine, specific precursors would be required to install the methyl group on the nitrogen and the amine group at the C5 position. This often involves using precursors that already contain these functionalities or can be easily converted to them.

Common precursors and their roles are detailed in the table below.

Precursor TypeExample(s)Role in Imidazole Synthesis
α-Dicarbonyl Compounds Glyoxal, BenzilForms the C4-C5 bond and adjacent carbon atoms of the imidazole ring. researchgate.netnih.gov
Aldehydes Formaldehyde, Benzaldehyde (B42025)Provides the carbon atom for the C2 position of the imidazole ring. mdpi.comresearchgate.net
Ammonia Source Ammonia, Ammonium (B1175870) Acetate (B1210297)Supplies the two nitrogen atoms at positions 1 and 3 of the imidazole ring. researchgate.netorganic-chemistry.org
α-Amino Ketones 2-AminoacetophenoneServes as a key building block in the Markwald synthesis, providing N1, C5, and C4. youtube.com
Isocyanides Tosylmethyl isocyanide (TosMIC)Used in the Van Leusen imidazole synthesis, reacting with an aldimine to form the imidazole ring. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is a primary goal in synthetic chemistry. For imidazole synthesis, reaction conditions can be fine-tuned to improve outcomes. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.

Modern synthetic methods often employ techniques to enhance reaction efficiency. For instance, microwave-assisted synthesis has been shown to be effective for producing 4,5-disubstituted imidazoles from 1,2-diketones and urotropine under solvent-free conditions. organic-chemistry.org The use of catalysts is also prevalent. Copper and rhodium catalysts have been utilized in various cycloaddition reactions to generate multisubstituted imidazoles with good yields and high regioselectivity. organic-chemistry.org In some cases, reactions can be performed in room-temperature ionic liquids, which can act as both the solvent and catalyst, simplifying the procedure. organic-chemistry.org

The following table illustrates how varying reaction conditions can be optimized, using a generic hydroamination reaction as an example for conceptual understanding. acs.org

EntryLigandBaseSolventYield (%)
1L1K₃PO₄Toluene99
2L2K₃PO₄Toluene21
3L3K₃PO₄Toluene31
4L4K₃PO₄Toluene89

This table is a representative example of how ligand and other factors are optimized in a catalytic reaction to maximize yield. acs.org

Indirect Synthetic Strategies Involving the Imidazole Amine Moiety

Indirect strategies involve the synthesis of a substituted imidazole ring followed by subsequent chemical modifications to arrive at the desired product. These multi-step approaches offer the flexibility to build complex molecular architectures that may not be accessible through direct synthesis.

Multi-step Reaction Sequences for Complex Imidazole Structures

Complex imidazole-containing molecules are often constructed through carefully planned multi-step sequences. These syntheses may begin with a pre-formed imidazole or a related heterocycle that is later converted into the imidazole core.

An example of such a strategy is the parallel synthesis of an imidazole-4,5-dicarboxamide library. nih.gov This process starts with a pyrazine (B50134) diacid chloride which is first reacted with amino acid esters. nih.gov The resulting pyrazine intermediate is then transformed in subsequent steps to yield the final, complex imidazole derivatives. nih.gov This approach allows for the systematic creation of a diverse range of related compounds.

Another illustrative multi-step synthesis involves the preparation of complex benzimidazole (B57391) derivatives. nih.gov In this sequence, a substituted benzaldehyde is first condensed with 4-cyano-1,2-phenylenediamine to form a 2-aryl-5-cyano-1H-benzimidazole intermediate. nih.gov This cyano group is then catalytically reduced to a formyl group, which can undergo further reactions to build more complex structures. nih.gov These sequences highlight how a simple, functionalized imidazole can be a versatile starting point for more elaborate molecules. youtube.com

Functional Group Interconversions on Imidazole Scaffolds

Functional group interconversion (FGI) is a powerful tool in organic synthesis that involves the transformation of one functional group into another on a pre-existing molecular scaffold. researchgate.net This is particularly useful in the synthesis of imidazole derivatives, allowing for late-stage modification of the molecule.

A clear example of FGI on an imidazole scaffold is the synthesis of (1-methyl-1H-imidazol-5-yl)methanol. The synthesis starts with the ester, ethyl 1-methylimidazole-5-carboxylate, which is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com This alcohol can then be converted into a different functional group; for instance, reacting it with thionyl chloride (SOCl₂) transforms the hydroxyl group into a chloromethyl group. chemicalbook.com

Other examples of FGI on imidazole and related scaffolds include:

Amidation: The conversion of a carboxylic acid ester, such as imidazol-1-yl-acetic acid ethyl ester, into various carboxamides by reacting it with different amines. researchgate.net

Esterification: The chemoselective conversion of a carboxylic acid to its methyl ester using reagents like methyl 1H-imidazole-1-carboxylate, which can be effective even in the presence of other sensitive functional groups. enamine.net

Metalation/Exchange: Advanced methods such as directed metalation followed by a sulfoxide/magnesium exchange can be used to selectively functionalize specific positions on the imidazole ring that are otherwise difficult to access. semanticscholar.org

These transformations are crucial for creating the specific substitution patterns required for compounds like 1-Methyl-1H-imidazol-5-amine and its derivatives.

Protecting Group Strategies in Amine and Imidazole Synthesis

In the synthesis of molecules like 1-Methyl-1H-imidazol-5-amine, which contains both a secondary amine within the imidazole ring and a primary amine substituent, protecting group strategy is crucial. organic-chemistry.org Protecting groups are temporarily attached to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.orgjocpr.com

The primary amine group is nucleophilic and can undergo unwanted reactions. To prevent this, it is often protected. Carbamates are the most common and effective protecting groups for amines. masterorganicchemistry.commasterorganicchemistry.com They are easily installed, stable under a wide range of reaction conditions, and can be removed without affecting other parts of the molecule, such as existing amide bonds. masterorganicchemistry.com Key protecting groups for amines include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used and can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com It is stable in many reaction conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced using benzyl (B1604629) chloroformate (CbzCl), is another popular choice. masterorganicchemistry.com It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which leaves acid-labile groups like Boc intact. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable under acidic conditions but is readily removed by treatment with a mild base, such as piperidine. masterorganicchemistry.com

The imidazole ring itself presents unique challenges. The N-H proton of the imidazole is acidic and the nitrogen atom is nucleophilic, which can interfere with many synthetic transformations. numberanalytics.comresearchgate.net Therefore, the imidazole nitrogen often requires protection. Some strategies for imidazole protection include:

1-(1-Ethoxyethyl) group: This group has been shown to be an effective protecting group for the imidazole nitrogen. acs.org

Dialkoxymethyl group: This group can be introduced using orthoformates and is readily hydrolyzed under neutral or acidic conditions after serving its purpose. researchgate.net

An orthogonal protecting group strategy is often employed when multiple functional groups need protection. organic-chemistry.orgnumberanalytics.com This involves using protecting groups that can be removed under different conditions. For example, in the synthesis of a complex imidazole derivative, one might use a Boc group for the exocyclic amine and a different, base-labile or hydrogenation-labile group for the imidazole nitrogen. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This allows for the selective deprotection and reaction of one site while the other remains protected. organic-chemistry.org

Table 1: Common Protecting Groups for Amines

Protecting GroupAbbreviationReagent for IntroductionConditions for RemovalReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.commasterorganicchemistry.com
BenzyloxycarbonylCbz or ZBenzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd-C) masterorganicchemistry.commasterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.comslideshare.net
p-ToluenesulfonylTs or Tosylp-Toluenesulfonyl chloride (TsCl)Strong acid or reducing agents chemistrytalk.org

Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for constructing complex molecules like imidazole derivatives.

Catalysis plays a pivotal role in modern organic synthesis. In the context of imidazole synthesis, various catalysts have been developed to improve reaction efficiency and selectivity. numberanalytics.comorganic-chemistry.org

An emerging trend is the use of simple, non-toxic, and readily available organocatalysts. Sodium oxalate (B1200264) has been reported as a novel and efficient organocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.netresearchgate.net This method involves a one-pot, three-component reaction of benzil, an aldehyde, and ammonium acetate in an aqueous medium. researchgate.net The use of sodium oxalate offers several advantages: it is economical, non-toxic, stable, and the reaction proceeds under environmentally benign solvent conditions, providing excellent yields. researchgate.netresearchgate.net

Beyond organocatalysts, a wide array of metal-based catalysts have been employed for imidazole synthesis, including:

Zirconium(IV) chloride (ZrCl₄): Used for the rapid, one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles at room temperature. researchgate.net

Ytterbium(III) triflate (Yb(OTf)₃): An efficient catalyst for the three-component coupling of benzil, aldehydes, and ammonium acetate under mild conditions. researchgate.net

Copper (Cu) and Palladium (Pd): These transition metals are used to improve the efficiency and selectivity of imidazole synthesis through various cross-coupling and annulation reactions. numberanalytics.comorganic-chemistry.org

Ionic Liquids: These have been used as both catalysts and green solvents for the synthesis of imidazole derivatives, offering benefits like high yields, reduced reaction times, and catalyst reusability. tandfonline.com

The development of catalytic enantioselective methods is also a significant area of research, enabling the synthesis of specific chiral imidazole derivatives. nih.gov

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reactions. nih.gov This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, higher product yields, fewer by-products, and often milder reaction conditions. nih.govmdpi.com

The synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation. nih.govresearchgate.net For instance, the Debus synthesis, which traditionally suffers from low yields, can be improved with microwave assistance. Microwave-promoted reactions are often considered a green chemistry approach because they are more energy-efficient and can sometimes be performed in solvent-free conditions or with environmentally benign solvents like ethanol. nih.govasianpubs.org

Several studies have reported the efficient one-pot, multicomponent synthesis of trisubstituted and tetrasubstituted imidazoles under microwave irradiation, often in the presence of a catalyst like p-toluenesulfonic acid or on a solid support. nih.govnih.govresearchgate.net This method provides a rapid and efficient pathway to a diverse range of imidazole derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours to DaysMinutes nih.gov
Product YieldOften moderate to lowGenerally high to excellent nih.gov
Energy ConsumptionHighLow researchgate.net
By-productsCan be significantFewer by-products, higher purity nih.gov
Work-upOften tediousEasy work-up nih.gov

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.netresearchgate.net The goal is to develop processes that are more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netresearchgate.net

Key sustainable strategies in imidazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. researchgate.nettandfonline.com Some reactions are even designed to be solvent-free. researchgate.netasianpubs.org

Development of Green Catalysts: Employing non-toxic, inexpensive, and biodegradable catalysts. A notable example is the use of lemon juice, a natural and readily available bio-catalyst, for the synthesis of triaryl-imidazoles. researchgate.net Organocatalysts like sodium oxalate also fit into this category. researchgate.net

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are inherently atom-economical and reduce the number of synthetic steps and purification processes required. researchgate.netnih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. researchgate.net

These green approaches not only minimize the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing valuable compounds like imidazole derivatives. numberanalytics.comnih.gov

Reactivity and Reaction Mechanisms of 1 Methyl 1h Imidazol 5 Amine Oxalate

Nucleophilic Reactivity of the Amine Group

The exocyclic amine group at the 5-position of the imidazole (B134444) ring is a primary nucleophile, readily participating in reactions with a variety of electrophiles.

Acylation: The primary amine of 1-methyl-1H-imidazol-5-amine can be readily acylated by reaction with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. openstax.org This is a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The resulting amide is significantly less nucleophilic than the starting amine, which helps to prevent over-acylation. openstax.org

Alkylation: Alkylation of the primary amine group with alkyl halides can be more complex to control than acylation. libretexts.orglibretexts.org The initial alkylation leads to a secondary amine, which is often more nucleophilic than the primary amine from which it was formed. masterorganicchemistry.com This can lead to subsequent alkylations, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts. openstax.orglibretexts.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing reductive amination techniques are often necessary. masterorganicchemistry.com

Below is a table summarizing representative acylation and alkylation reactions of primary amines.

Reagent CategorySpecific Reagent ExampleProduct TypeReaction Conditions
Acylation Ethanoyl chlorideN-(1-methyl-1H-imidazol-5-yl)acetamideAprotic solvent, with a base (e.g., pyridine, triethylamine)
Acetic anhydrideN-(1-methyl-1H-imidazol-5-yl)acetamideOften requires heating
Alkylation Methyl iodideMixture of secondary, tertiary amines, and quaternary ammonium saltCan be difficult to control, often leads to polyalkylation libretexts.org
Benzyl (B1604629) bromideN-Benzyl-1-methyl-1H-imidazol-5-amine (and poly-alkylated products)Dependent on stoichiometry and reaction conditions

This table presents expected products based on the general reactivity of primary amines.

The primary amine of 1-methyl-1H-imidazol-5-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by either acid or base. youtube.comyoutube.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. nih.govyoutube.com The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed. youtube.com These Schiff bases can be valuable intermediates in organic synthesis. acs.org

The following table illustrates the condensation reaction to form Schiff bases.

Carbonyl CompoundProduct (Schiff Base)Catalyst
Benzaldehyde (B42025)(E)-N-benzylidene-1-methyl-1H-imidazol-5-amineAcid or Base
AcetoneN-(propan-2-ylidene)-1-methyl-1H-imidazol-5-amineAcid or Base

This table shows the expected Schiff base products from the condensation of a primary amine with representative carbonyl compounds.

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that can also participate in a range of chemical reactions, although its reactivity is influenced by the substituents present.

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. uobabylon.edu.iq The position of substitution is directed by the existing substituents. In 1-methyl-1H-imidazol-5-amine, the amine group is a strong activating group, and the methyl group is a weak activating group. Electrophilic attack is generally favored at the 4- or 5-positions of the imidazole ring due to the ability of the nitrogen atoms to stabilize the resulting cationic intermediate (arenium ion). uobabylon.edu.iq Given that the 5-position is already substituted, electrophilic attack would be expected to occur at the 4-position or potentially the 2-position, although the latter is generally less favored. uobabylon.edu.iq Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com

The table below provides examples of electrophilic aromatic substitution on the imidazole ring.

Reaction TypeReagentExpected Major Product Position
NitrationHNO₃/H₂SO₄4-nitro-1-methyl-1H-imidazol-5-amine
BrominationBr₂ in a suitable solvent4-bromo-1-methyl-1H-imidazol-5-amine
SulfonationFuming H₂SO₄1-methyl-5-amino-1H-imidazole-4-sulfonic acid

This table outlines the anticipated regiochemistry for electrophilic substitution on the activated imidazole ring.

The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is already substituted with a methyl group. The N-3 nitrogen, being a pyrrole-type nitrogen, possesses a lone pair of electrons and is nucleophilic. nih.gov This nitrogen can undergo alkylation with alkyl halides or acylation with acid chlorides. ciac.jl.cnnih.govbeilstein-journals.org N-alkylation of imidazoles can be achieved under various conditions, including using a base such as potassium hydroxide. ciac.jl.cn The regioselectivity of these reactions on unsymmetrically substituted imidazoles can be influenced by steric and electronic factors. otago.ac.nz

Here is a summary of N-alkylation and N-acylation reactions.

Reaction TypeReagentProduct Type
N-Alkylation Ethyl iodide1-methyl-3-ethyl-5-amino-1H-imidazol-3-ium iodide
N-Acylation Benzoyl chloride1-methyl-3-benzoyl-5-amino-1H-imidazol-3-ium chloride

This table illustrates the formation of imidazolium (B1220033) salts through N-alkylation and N-acylation of the N-3 nitrogen.

Cycloaddition Reactions and Annulation Strategies Involving Imidazole Amines

While specific examples involving 1-methyl-1H-imidazol-5-amine are not extensively documented, the functional groups present suggest potential for participation in cycloaddition and annulation reactions. The imidazole ring can, in some cases, act as a diene or a dienophile in Diels-Alder type reactions, although this is less common than for other heterocyclic systems. More plausibly, the exocyclic amine or a derived imine could be involved in cycloaddition pathways. For instance, imines can participate in [2+2] cycloadditions to form azetidines or in [4+2] cycloadditions. nih.gov Azides, which can be synthesized from primary amines, are well-known to undergo [3+2] cycloaddition reactions with alkynes to form stable triazoles. youtube.com Annulation strategies could involve the construction of a new ring fused to the imidazole core, utilizing the reactivity of both the amine and the imidazole ring to build more complex polycyclic systems.

The following table provides a conceptual overview of potential cycloaddition reactions.

Cycloaddition TypeReactant PartnerPotential Product
[3+2] CycloadditionAn alkyne (after conversion of the amine to an azide)A triazole-substituted imidazole
[4+2] CycloadditionA diene (with the amine converted to an imine dienophile)A substituted tetrahydropyridine (B1245486) fused or linked to the imidazole
[2+2] CycloadditionAn alkene (with the amine converted to an imine)An azetidine (B1206935) ring attached to the imidazole

This table presents hypothetical cycloaddition pathways based on the known reactivity of the functional groups present.

Oxidative and Reductive Transformations of Imidazole Amines

The imidazole ring is generally resistant to strong oxidation; however, the amino substituent in 1-Methyl-1H-imidazol-5-amine significantly influences its susceptibility to oxidative and reductive processes.

Oxidative Transformations:

The amino group, being an electron-donating group, activates the imidazole ring towards oxidation. While specific studies on 1-Methyl-1H-imidazol-5-amine are not prevalent, related transformations of amino-substituted heterocycles suggest potential reaction pathways. For instance, the oxidation of amino-substituted imidazoles can lead to the formation of nitroso or nitro derivatives under controlled conditions. However, strong oxidizing agents are likely to cause ring degradation.

In a broader context, the nitration of 1-methylimidazole (B24206) has been shown to yield 1-methyl-5-nitro-1H-imidazole, which can be subsequently reduced to the corresponding amine. nih.govnih.gov This suggests that the amino group of 1-Methyl-1H-imidazol-5-amine could potentially be converted to a nitro group through a two-step process involving initial protection followed by oxidation and deprotection, although direct oxidation is also a possibility.

Furthermore, studies on the nitration of 1-methylimidazole derivatives have shown that under strong nitrating conditions, oxidation of the imidazole ring itself can occur, leading to products like 1-methylimidazolidine-2,4,5-trione (B1196877) from 1-methyl-2,4,5-trinitroimidazole. researchgate.net This highlights the potential for ring oxidation under harsh oxidative conditions, even in the presence of deactivating nitro groups, a scenario that might be less favorable for the electron-rich amino-substituted imidazole.

Reductive Transformations:

The reduction of imidazole amines is less commonly explored as the amino group is already in a reduced state. However, if the imidazole ring were to bear reducible substituents, such as a nitro group, these could be selectively reduced. For example, the synthesis of 1-methyl-5-aminobenzimidazole involves the reduction of 1-methyl-5-nitrobenzimidazole. nih.gov This transformation is a standard procedure in aromatic chemistry and would be applicable to a hypothetical 1-methyl-5-nitroimidazole (B135252) precursor to obtain 1-Methyl-1H-imidazol-5-amine.

A study on the reduction of C-2 aroyl substituted imidazole derivatives using sodium borohydride (B1222165) (NaBH4) demonstrated the successful reduction of the ketone functionality to a hydroxyl group under mild conditions. While this does not directly involve the amino group or the imidazole ring of 1-Methyl-1H-imidazol-5-amine, it illustrates the compatibility of the imidazole core with common reducing agents.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving 1-Methyl-1H-imidazol-5-amine is crucial for controlling reaction outcomes and designing new synthetic routes.

Kinetic Studies and Reaction Pathway Elucidation

For instance, the kinetics of the alkylation of 4-nitroimidazole (B12731) and 5-nitroimidazole have been investigated, revealing that the reaction is sensitive to the position of the nitro group and the reaction conditions. The study found that higher temperatures and the use of acetonitrile (B52724) as a solvent with potassium carbonate as a base led to improved yields of N-alkylated products. The reaction times ranged from one to three hours, indicating the influence of temperature on the reaction kinetics. Such studies on the influence of substituents, solvents, and temperature on reaction rates would be directly applicable to understanding the reactivity of 1-Methyl-1H-imidazol-5-amine in similar transformations.

A computational study on the kinetics and mechanism of the reaction of 5-nitro-1H-benzo[d]imidazole to produce 6-nitro-1H-benzo[d]imidazole identified two transition states and a chemically-energized intermediate along the potential energy surface. The temperature dependence of the rate constants was determined using RRKM-TST, and the study highlighted the positive temperature dependence of the reaction. This type of theoretical investigation could be a powerful tool for predicting the reaction pathways and kinetics of 1-Methyl-1H-imidazol-5-amine.

The table below summarizes hypothetical kinetic parameters for a representative reaction of an N-alkyl aminoimidazole, drawing analogies from the study on nitroimidazole alkylation.

Reaction ParameterHypothetical Value/ObservationSource Analogy
Reaction Type N-AlkylationAlkylation of nitroimidazoles
Solvent Acetonitrile
Base K2CO3
Temperature 60°C
Reaction Time 1-3 hours
Rate Dependence First-order in amineInferred from general SNAr mechanisms
Activation Energy (Ea) ModerateInferred from temperature dependence

This table presents a hypothetical scenario based on analogous systems due to the lack of direct kinetic data for 1-Methyl-1H-imidazol-5-amine oxalate (B1200264).

Identification of Reaction Intermediates

The identification of transient species formed during a reaction is fundamental to confirming a proposed mechanism. For reactions involving imidazole amines, various intermediates can be postulated.

A significant finding in a related field is the characterization of an aminoimidazole radical intermediate in the anaerobic biosynthesis of the 5,6-dimethylbenzimidazole (B1208971) ligand of vitamin B12. nih.govacs.org Using electron paramagnetic resonance (EPR) spectroscopy, researchers identified an imidazole-centered π-radical formed from 5-aminoimidazole ribotide. nih.gov This discovery provides strong evidence for the involvement of radical intermediates in the transformations of aminoimidazoles, a pathway that could be relevant in certain oxidative reactions of 1-Methyl-1H-imidazol-5-amine. The proposed mechanism involves hydrogen atom abstraction from the substrate, followed by a β-scission reaction and electron transfer to form the aminoimidazole radical. nih.gov

In the context of multicomponent reactions for the synthesis of 5-aminoimidazo[1,2-a]imidazoles, the reaction of 2-aminoimidazoles with aldehydes and isocyanides is thought to proceed through the formation of an initial adduct which then undergoes cyclization. nih.gov While not directly involving 1-Methyl-1H-imidazol-5-amine, this illustrates the types of intermediates that can be formed in reactions involving the aminoimidazole scaffold.

Furthermore, in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, a proposed mechanistic pathway involves the initial generation of an anion from ethyl isocyanoacetate, which then acts as a nucleophile. researchgate.net This type of intermediate formation is a common theme in the synthesis of substituted imidazoles.

The following table outlines potential reaction intermediates in various transformations of aminoimidazoles, based on published research.

Reaction TypeProposed IntermediateMethod of Identification/Postulation
Biosynthetic Rearrangement Aminoimidazole radicalElectron Paramagnetic Resonance (EPR) Spectroscopy nih.govacs.org
Multicomponent Synthesis Cyclization precursor adductMechanistic proposal based on product structure nih.gov
Imidazole Synthesis Carbanion/anionic speciesMechanistic proposal based on reaction conditions researchgate.net

Application of 1 Methyl 1h Imidazol 5 Amine Oxalate As a Key Building Block in Organic Synthesis

Synthesis of Complex Imidazole (B134444) Derivatives

The primary amine of 1-methyl-1H-imidazol-5-amine serves as a key functional handle for the construction of more elaborate imidazole-containing structures through various synthetic methodologies.

Construction of Substituted Imidazoles

The amino group at the C5 position of the imidazole ring can be readily functionalized through common amine chemistries, such as acylation and alkylation, to introduce a diverse range of substituents.

Acylation Reactions: Acylation of the primary amine with various acylating agents, such as acid chlorides or anhydrides, under basic conditions yields the corresponding N-acylated imidazole derivatives. These reactions are typically high-yielding and allow for the introduction of various functional groups. For instance, reaction with benzoyl chloride would yield N-(1-methyl-1H-imidazol-5-yl)benzamide.

Alkylation Reactions: Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl groups onto the amino nitrogen. For example, reaction with a suitable aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) would produce secondary or tertiary amine derivatives.

The following table illustrates representative examples of these transformations:

Reactant 1 (Amine)Reactant 2 (Electrophile)Reaction TypeProductTypical Conditions
1-Methyl-1H-imidazol-5-amineAcetyl ChlorideAcylationN-(1-methyl-1H-imidazol-5-yl)acetamidePyridine, 0 °C to rt
1-Methyl-1H-imidazol-5-amineBenzyl (B1604629) BromideAlkylationN-Benzyl-1-methyl-1H-imidazol-5-amineK₂CO₃, Acetonitrile (B52724), Reflux
1-Methyl-1H-imidazol-5-amineBenzaldehyde (B42025)Reductive AminationN-Benzyl-1-methyl-1H-imidazol-5-amineNaBH(OAc)₃, Dichloroethane, rt

Formation of Fused and Polycyclic Heterocyclic Systems

1-Methyl-1H-imidazol-5-amine is a valuable precursor for the synthesis of fused heterocyclic systems, where the imidazole ring is annulated with another ring system. This is typically achieved through condensation and subsequent cyclization reactions with bifunctional electrophiles.

For example, reaction with a β-ketoester could lead to the formation of an imidazo[4,5-b]pyridine scaffold. The initial step would be the condensation of the amino group with the ketone functionality, followed by an intramolecular cyclization and dehydration. Similarly, reagents like ethyl ethoxymethylenecyanoacetate can react with the aminoimidazole to form imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govbldpharm.com Such reactions often proceed through a pseudo-Michael addition followed by an intramolecular cyclization. bldpharm.com

These cyclization strategies are fundamental in medicinal chemistry for the generation of novel scaffolds for drug discovery. The specific outcome of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions.

Precursor for Advanced Organic Materials (Focus on chemical synthesis, not material properties)

The imidazole moiety is a key component in various advanced organic materials due to its electronic properties and ability to participate in hydrogen bonding and metal coordination.

Incorporation into Polymer Architectures

The primary amine of 1-methyl-1H-imidazol-5-amine allows for its incorporation into polymer backbones or as a pendant group. For instance, it can be used as a monomer in step-growth polymerization reactions.

Polyamide Synthesis: Reaction with a diacyl chloride would lead to the formation of a polyamide, where the imidazole unit is part of the polymer backbone. The properties of the resulting polymer would be influenced by the nature of the diacyl chloride used.

Polyurea Synthesis: Similarly, reaction with a diisocyanate would produce a polyurea containing pendant 1-methylimidazole (B24206) groups.

These polymerization reactions transform the small molecule building block into a macromolecular structure with potentially new collective properties.

Design of Supramolecular Assemblies Utilizing Imidazole Units

The imidazole ring is an excellent motif for directing the formation of supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding and π-π stacking. mdpi.com The N-H of a protonated imidazole and the lone pair of the sp2-hybridized nitrogen are effective hydrogen bond donors and acceptors, respectively.

While 1-methyl-1H-imidazol-5-amine itself has a blocked N1-position, the C5-amino group can be functionalized with moieties capable of forming self-assembling systems. For example, acylation with a long-chain fatty acid could introduce amphiphilic character, potentially leading to the formation of micelles or vesicles in aqueous media. Furthermore, the imidazole ring can interact with other aromatic systems through π-stacking, contributing to the stability of supramolecular structures. mdpi.com

Role in Ligand Design and Coordination Chemistry (Synthesis of ligands, not performance)

The imidazole ring is a ubiquitous coordinating group in bioinorganic chemistry and catalysis, most notably as a ligand for metal ions in metalloproteins. The nitrogen atoms of the imidazole ring can act as Lewis bases, binding to a wide variety of metal centers.

The amino group of 1-methyl-1H-imidazol-5-amine can be readily elaborated to create multidentate ligands. For example, Schiff base condensation with a salicylaldehyde (B1680747) derivative would generate a bidentate N,O-ligand. Further functionalization, such as the introduction of additional coordinating groups via alkylation of the amine, can lead to tridentate or tetradentate ligands.

The synthesis of such ligands is a cornerstone of coordination chemistry, enabling the development of new catalysts, sensors, and therapeutic agents. nih.gov The specific coordination properties of the resulting ligand can be fine-tuned by the choice of substituents introduced onto the 1-methyl-1H-imidazol-5-amine scaffold.

The table below provides illustrative examples of ligand synthesis starting from 1-methyl-1H-imidazol-5-amine.

Starting MaterialReagent(s)Ligand TypeResulting Ligand Structure (Example)Potential Metal Coordination
1-Methyl-1H-imidazol-5-amineSalicylaldehydeBidentate (N,O)2-(((1-methyl-1H-imidazol-5-yl)imino)methyl)phenolCu(II), Ni(II), Zn(II)
1-Methyl-1H-imidazol-5-amine1. Bromoacetyl bromide 2. DiethylamineTridentate (N,N,O)2-(diethylamino)-N-(1-methyl-1H-imidazol-5-yl)acetamideFe(III), Co(II), Ru(II)
1-Methyl-1H-imidazol-5-amine2-PyridinecarboxaldehydeBidentate (N,N)N-((pyridin-2-yl)methyl)-1-methyl-1H-imidazol-5-amineRh(I), Ir(I), Pd(II)

Synthesis of Imidazole-Containing Ligands for Metal Complexation

The imidazole moiety is a well-established coordinating group in the field of coordination chemistry, capable of binding to a wide array of transition metal ions. wikipedia.org The nitrogen atoms of the imidazole ring act as Lewis bases, donating their lone pair of electrons to form stable complexes with metals. The 1-methyl-1H-imidazol-5-amine scaffold provides a strategic advantage for the synthesis of bespoke ligands. The primary amine at the 5-position serves as a reactive handle for the introduction of other coordinating groups or for linking the imidazole unit to a larger molecular framework.

The synthesis of multidentate ligands incorporating the 1-methyl-1H-imidazol-5-amine unit can be envisioned through several synthetic routes. A common strategy involves the reaction of the primary amine with various electrophiles. For instance, condensation with aldehydes or ketones would yield Schiff base ligands, where the resulting imine nitrogen provides an additional coordination site.

A hypothetical reaction scheme for the synthesis of a bidentate Schiff base ligand is presented below:

Scheme 1: Synthesis of a Bidentate Imidazole-Containing Schiff Base Ligand

Furthermore, acylation of the amine with dicarboxylic acids or their derivatives could lead to the formation of amide-containing ligands. The flexibility in the choice of the reacting partner allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the coordination geometry and reactivity of the resulting metal complex.

The coordination of such imidazole-containing ligands to metal centers can result in complexes with diverse applications, including catalysis, materials science, and bioinorganic chemistry. The specific properties of the metal complexes are dictated by the nature of the metal ion and the ligand framework.

Metal Ion Potential Coordination Geometry Potential Applications of the Complex
Copper(II)Square Planar, OctahedralCatalysis, Antifungal agents
Zinc(II)Tetrahedral, OctahedralLewis acid catalysis, Fluorescent sensors
Palladium(II)Square PlanarCross-coupling reactions
Ruthenium(II)OctahedralPhotoredox catalysis, Anticancer agents

This table presents potential coordination geometries and applications based on the known chemistry of imidazole-containing metal complexes and is for illustrative purposes.

Chirality in Imidazole Amine Derivatives for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. While 1-Methyl-1H-imidazol-5-amine oxalate (B1200264) is an achiral molecule, it can serve as a valuable precursor for the synthesis of chiral imidazole derivatives for applications in asymmetric catalysis.

The introduction of chirality can be achieved through several established synthetic methodologies. One common approach is the reaction of the primary amine with a chiral auxiliary. This auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction. After the desired chiral transformation, the auxiliary can be removed.

Another strategy involves the formation of a racemic mixture of a derivative of 1-Methyl-1H-imidazol-5-amine, followed by resolution. For example, reaction with a racemic carboxylic acid would produce a mixture of diastereomeric amides, which could then be separated by chromatography or crystallization. Subsequent hydrolysis would yield the enantiomerically pure chiral amine derivative.

Furthermore, the development of chiral catalysts for the direct asymmetric functionalization of the imidazole core or the amine group represents a more advanced approach. For instance, a chiral transition metal catalyst could be employed to catalyze an asymmetric C-H activation/functionalization of the imidazole ring.

The resulting chiral imidazole-containing ligands could find application in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The imidazole moiety would coordinate to the metal center of the catalyst, creating a chiral environment that would favor the formation of one enantiomer of the product over the other.

Method of Introducing Chirality Description Potential Chiral Product
Chiral AuxiliaryReaction with a chiral molecule to form a diastereomeric intermediate, followed by a stereoselective reaction and removal of the auxiliary.Enantiomerically enriched substituted imidazole amine.
Resolution of RacematesFormation of a racemic mixture of a derivative, followed by separation of enantiomers, often via diastereomeric salt formation with a chiral resolving agent.Enantiomerically pure imidazole amine derivative.
Asymmetric CatalysisDirect enantioselective functionalization of the molecule using a chiral catalyst.Chiral imidazole derivative with a newly formed stereocenter.

This table outlines general strategies for introducing chirality to the 1-Methyl-1H-imidazol-5-amine scaffold.

Although direct literature examples for the application of 1-Methyl-1H-imidazol-5-amine oxalate in asymmetric synthesis are not prevalent, the fundamental reactivity of its functional groups provides a clear pathway for its use as a building block in the creation of novel chiral ligands and catalysts.

Spectroscopic and Structural Elucidation Methodologies for 1 Methyl 1h Imidazol 5 Amine Oxalate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like 1-Methyl-1H-imidazol-5-amine oxalate (B1200264) in both solution and the solid state.

The complete assignment of the chemical structure of 1-Methyl-1H-imidazol-5-amine oxalate is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information about the number and environment of protons. For this compound, distinct signals are expected for the two non-equivalent imidazole (B134444) ring protons, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the aromaticity of the imidazole ring and the presence of the electron-withdrawing oxalate counterion.

The ¹³C NMR spectrum reveals the carbon skeleton. Signals for the three distinct imidazole ring carbons, the N-methyl carbon, and the two equivalent carbons of the oxalate anion would be observed. The chemical shifts provide insight into the electronic environment of each carbon atom. organicchemistrydata.org

2D NMR: To unambiguously assign these signals and confirm connectivity, several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It would be used to confirm the coupling between the two protons on the imidazole ring.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It is pivotal for assigning which proton is attached to which carbon in the imidazole ring. sdsu.edu

The following table outlines the predicted NMR data for the 1-Methyl-1H-imidazol-5-aminium cation.

Interactive Table: Predicted NMR Assignments for 1-Methyl-1H-imidazol-5-aminium
Atom No.Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (N-CH₃)Methyl~3.6~35C2, C5
2Imidazole CH~7.4~136C4, C5
4Imidazole CH~7.0~120C2, C5
5Imidazole C-NH₂-~130-
-Oxalate C=O-~160-165-

In the solid state, compounds can exist in different crystalline forms, known as polymorphs, or as hydrated forms. These different forms can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these solid forms. copernicus.org

By using techniques like Magic Angle Spinning (MAS), high-resolution spectra can be obtained from solid samples. nih.gov For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. Different polymorphs or hydrates would place the constituent ions in slightly different local electronic environments. These subtle differences in crystal packing and hydrogen bonding would result in measurable changes in the isotropic chemical shifts and anisotropic interactions for the carbon and nitrogen atoms in the ssNMR spectra. copernicus.orgresearchgate.net For instance, the ¹³C signal of the oxalate carbonyl carbon is sensitive to its coordination environment and hydration state. nih.gov Similarly, the ¹⁵N signals of the imidazole and amine nitrogens would be sensitive probes of the hydrogen-bonding network, allowing for clear differentiation between anhydrous and hydrated forms or various polymorphs. copernicus.org

Isotopic labeling, where atoms like ¹³C, ¹⁵N, or ²H are selectively incorporated into the molecule, is a sophisticated strategy to enhance NMR sensitivity and to probe specific structural or mechanistic questions. sigmaaldrich.comunl.pt For this compound, several labeling strategies could provide valuable insights:

¹⁵N Labeling: Synthesizing the compound using ¹⁵NH₄Cl as a nitrogen source could introduce ¹⁵N atoms into the imidazole ring and the amine group. nih.gov This would allow for ¹H-¹⁵N HSQC experiments to directly probe the protonation state and hydrogen-bonding environment of each nitrogen atom. nih.gov Such labeling is invaluable for studying proton transfer mechanisms.

¹³C Labeling: Selective ¹³C labeling of the imidazole ring carbons or the N-methyl group can be achieved by using specifically labeled precursors in the synthesis. This simplifies complex ¹³C NMR spectra, aids in definitive signal assignment, and allows for the measurement of specific carbon-carbon or carbon-proton coupling constants that are rich in structural information. whiterose.ac.uk

Deuteration: Replacing protons with deuterium (B1214612) (²H) at specific sites simplifies ¹H NMR spectra and can be used in relaxation experiments to study molecular dynamics.

These labeling approaches are particularly powerful when combined with solid-state NMR to investigate intermolecular interactions or with solution NMR to follow reaction pathways. nih.govwhiterose.ac.uk

X-ray Crystallography Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions.

The crystal structure of this compound is expected to be dominated by a robust network of intermolecular interactions that define its packing in the solid state.

Hydrogen Bonding: The primary interaction will be strong hydrogen bonds between the protonated 1-methyl-1H-imidazol-5-aminium cation and the oxalate dianion. researchgate.net The amine group (-NH₃⁺) and the acidic proton on the imidazole ring (N-H) are excellent hydrogen bond donors. The four oxygen atoms of the oxalate anion are strong hydrogen bond acceptors. This typically results in extensive N-H···O hydrogen bonds. journalspress.comnih.gov It is common for amine oxalates to form sheet-like or three-dimensional networks based on these interactions. researchgate.netjournalspress.com Weaker C-H···O interactions involving the methyl and imidazole C-H groups may also contribute to stabilizing the crystal lattice. journament.com

Interactive Table: Typical Hydrogen Bond Geometries in Amine Oxalate Salts
Donor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N-H···O~0.90~1.8 - 2.2~2.7 - 3.1~150 - 175
O-H···O~0.85~1.6 - 1.9~2.5 - 2.7~160 - 180
C-H···O~0.95~2.2 - 2.6~3.1 - 3.5~130 - 160

Data compiled from representative structures of organic amine and imidazolium (B1220033) oxalate salts. journalspress.comnih.govjournament.com

X-ray crystallography provides unequivocal data on the molecule's conformation and its tautomeric form in the solid state.

Conformational Preferences: While the imidazole ring is rigid and planar, the N-methyl and C-amine substituents have rotational freedom. X-ray analysis would determine the precise torsion angles, revealing the preferred orientation of these groups relative to the ring. This conformation is often the one that minimizes steric hindrance while maximizing favorable intermolecular interactions, such as hydrogen bonding. nih.gov

Tautomerism: Imidazole and its derivatives can exist in different tautomeric forms depending on the position of a proton. nih.gov For 1-Methyl-1H-imidazol-5-amine, several protonation states are possible. However, in the presence of oxalic acid, the formation of the oxalate salt will strongly favor a specific tautomer. It is expected that both the basic amine group and the N3 nitrogen of the imidazole ring will be protonated, resulting in a dication stabilized by the oxalate dianion. Single-crystal X-ray diffraction can locate hydrogen atoms, thereby confirming the specific protonation sites and definitively establishing the dominant tautomeric form within the crystal lattice. researchgate.net

Co-crystallization Strategies with Oxalate Salts

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its covalent structure. nih.govmdpi.com This process involves combining the API with a benign co-former in a specific stoichiometric ratio within a crystal lattice, stabilized primarily by non-covalent interactions like hydrogen bonding. nih.govmdpi.com For amine-containing compounds such as 1-Methyl-1H-imidazol-5-amine, oxalic acid is a versatile and effective co-former for generating multicomponent crystalline forms, including salts and co-crystals. mdpi.com

The formation of a salt or co-crystal with oxalate can significantly alter properties such as solubility, dissolution rate, stability, and compressibility. nih.govmdpi.com For instance, co-crystallization can enhance the dissolution rates of poorly soluble compounds by creating a new crystal lattice with lower lattice energy. mdpi.com It also provides a strategy to address physical stability issues, such as the tendency of some compounds to form hydrates when exposed to humidity. nih.gov The formation of caffeine (B1668208) co-crystals with oxalic acid, for example, has been shown to stabilize it against moisture. nih.gov

The interaction between the amine group of the imidazole derivative and the carboxylic acid groups of oxalic acid typically results in robust hydrogen-bonding networks, which are the driving force for the formation of the co-crystal. mdpi.com In the case of this compound, the primary amine (-NH2) and the tertiary nitrogen of the imidazole ring can act as hydrogen bond acceptors, while the N-H of the amine and the carboxylic acid protons of oxalate serve as hydrogen bond donors. This leads to the formation of a stable supramolecular structure. The resulting solid can be a true salt, where proton transfer from the oxalic acid to the more basic amine has occurred, or a co-crystal, where the components are held together by neutral hydrogen bonds. Often, the resulting solid can have complex structures, such as a hydrated cocrystal of a salt. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of molecules and for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. researchgate.net For 1-Methyl-1H-imidazol-5-amine (C4H7N3), the monoisotopic mass can be calculated with high precision. When forming the oxalate salt (C2H2O4), the resulting molecular formula becomes C6H9N3O4. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with enough accuracy (typically to four or five decimal places) to distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.netnationalmaglab.org

For instance, the analysis of 4-methylimidazole (B133652) has demonstrated the capability of HRMS to resolve the protonated molecule from isobaric interferences, confirming its chemical formula. researchgate.net This level of accuracy is essential for unequivocally confirming the identity of newly synthesized compounds like this compound and for verifying the purity of the sample.

Table 1: Theoretical Mass Data for 1-Methyl-1H-imidazol-5-amine and its Oxalate Salt

CompoundMolecular FormulaMonoisotopic Mass (Da)
1-Methyl-1H-imidazol-5-amineC₄H₇N₃97.0640
Oxalic AcidC₂H₂O₄90.0004
This compoundC₆H₉N₃O₄187.0593

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. nationalmaglab.orgresearchgate.net For substituted imidazoles, electron impact (EI) and electrospray ionization (ESI) are common ionization methods.

The fragmentation of imidazole-based compounds often involves the decomposition of the azole ring. researchgate.net Common fragmentation pathways include the loss of neutral molecules such as hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN). researchgate.net For N-methylated analogues, fragmentation can also involve ring expansion and skeletal rearrangements. researchgate.net In studies of substituted imidazoles, the major fragmentation pathways have been substantiated by exact mass measurements and deuterium labeling. researchgate.net

In the MS/MS analysis of protonated 1-Methyl-1H-imidazol-5-amine, one would select the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID). gre.ac.uk The resulting product ions would reveal information about the substituents and the imidazole core. For example, the loss of the methyl group (CH₃) or the amine group (NH₂) could be observed. The fragmentation of the imidazole ring itself would likely lead to characteristic losses. The specific fragmentation pattern is highly dependent on the nature of the substituents. researchgate.net

Table 2: Predicted Fragmentation Behavior of 1-Methyl-1H-imidazol-5-amine Cation

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Structural Implication
98.0718 ([M+H]⁺)HCN71.0578Imidazole ring cleavage
98.0718 ([M+H]⁺)NH₃81.0558Loss of amine group
98.0718 ([M+H]⁺)CH₃N69.0456Loss involving methyl and ring nitrogen

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov These techniques are complementary and are essential for characterizing the solid state of this compound. nih.govuzhnu.edu.ua

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the imidazole ring, the amine group, the methyl group, and the oxalate anion.

Imidazole Ring: The imidazole ring has several characteristic vibrations. C-H stretching vibrations of the aromatic ring typically appear around 3100-3200 cm⁻¹. researchgate.net C=N and C=C stretching vibrations are found in the 1500-1650 cm⁻¹ region. researchgate.net Ring in-plane stretching and bending modes are also observed at lower wavenumbers. uzhnu.edu.uaresearchgate.net

Amine Group (-NH₂): The N-H stretching vibrations of the primary amine group are expected as one or two bands in the region of 3300-3500 cm⁻¹. The broadness of these bands can be indicative of hydrogen bonding. researchgate.net The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹.

Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching vibrations of the methyl group occur in the 2850-3000 cm⁻¹ range.

Oxalate Anion (C₂O₄²⁻): The oxalate ion has characteristic strong absorption bands. The asymmetric C=O stretching vibration is typically observed in the range of 1600–1635 cm⁻¹, while the symmetric C-O stretching appears around 1312–1319 cm⁻¹. researchgate.netmdpi.com

The formation of the oxalate salt would lead to noticeable shifts in the positions of these bands, particularly for the amine N-H stretches and the imidazole ring vibrations, due to protonation and/or hydrogen bonding.

Table 3: General Characteristic IR Absorption Bands for Functional Groups in this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)References
Amine (N-H)Stretching3300 - 3500 researchgate.net
Imidazole Ring (C-H)Stretching3100 - 3200 researchgate.net
Methyl (C-H)Stretching2850 - 3000 researchgate.net
Imidazole Ring (C=N, C=C)Stretching1500 - 1650 researchgate.net
Oxalate (C=O)Asymmetric Stretching1600 - 1635 researchgate.netmdpi.comresearchgate.netmdpi.com
Oxalate (C-O)Symmetric Stretching1312 - 1319 mdpi.commdpi.com
Oxalate (O-C-O)Bending~820 researchgate.net

Vibrational spectroscopy is highly sensitive to hydrogen bonding. nih.gov In the crystal lattice of this compound, extensive hydrogen bonding is expected between the amine and imidazole nitrogen atoms of the cation and the carboxylate oxygen atoms of the oxalate anion.

The formation of these hydrogen bonds causes significant changes in the IR and Raman spectra:

N-H Stretching: The N-H stretching bands of the amine group will typically shift to lower frequencies (redshift) and become broader and more intense upon forming strong hydrogen bonds with the oxalate anion. researchgate.net

C=O Stretching: The C=O stretching bands of the oxalate may also shift, depending on the coordination environment and the strength of the hydrogen bonds it accepts.

Low-Frequency Modes: The far-IR and low-frequency Raman regions (below 400 cm⁻¹) can reveal information about the intermolecular vibrations of the hydrogen-bonded network itself, corresponding to the stretching and bending of the hydrogen bonds. uzhnu.edu.ua

By analyzing these spectral changes, researchers can gain detailed insight into the specific hydrogen bonding interactions (e.g., N-H···O) that define the crystal structure of the salt, which is crucial for understanding its stability and physical properties. nih.gov

Computational and Theoretical Investigations of 1 Methyl 1h Imidazol 5 Amine Oxalate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting various parameters of molecules. For "1-Methyl-1H-imidazol-5-amine oxalate (B1200264)," these calculations can be applied to both the individual ionic species—the 1-methyl-1H-imidazol-5-aminium cation and the oxalate anion—and the ion pair as a whole.

The electronic structure of a molecule governs its reactivity and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity.

Frontier Molecular Orbitals (HOMO & LUMO): For the 1-methyl-1H-imidazol-5-aminium cation, the HOMO is expected to be localized primarily on the amino group and the π-system of the imidazole (B134444) ring. The LUMO, conversely, would likely be distributed over the imidazole ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide quantitative values for these orbital energies. irjweb.comresearchgate.netresearchgate.netnih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP helps to identify the regions of a molecule that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. nih.gov For the 1-methyl-1H-imidazol-5-aminium cation, the most positive potential (electron-deficient region) would be concentrated around the amine and imidazolium (B1220033) protons, while the oxalate anion would exhibit negative potential (electron-rich regions) around the oxygen atoms. These sites are indicative of where nucleophilic and electrophilic attacks are most likely to occur, respectively. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Substituted Imidazole Derivative (Calculated using DFT/B3LYP)
Molecular SpeciesEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Imidazolium Cation-6.297-1.8104.487

Data is representative and based on values reported for a similar benzimidazole (B57391) derivative. irjweb.com

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for such predictions. researchgate.net The calculated chemical shifts for the protons and carbons in 1-Methyl-1H-imidazol-5-amine would be influenced by the electronic environment of each nucleus. For instance, the protons on the imidazole ring are expected to have distinct chemical shifts due to the effects of the methyl and amino substituents. unn.edu.ngnih.gov The formation of the oxalate salt would further influence these shifts due to changes in electron density upon protonation.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for a Representative N-methyl-substituted Imidazole Moiety
ProtonPredicted Chemical Shift (ppm)
N-CH₃3.34
Ring-H7.17
Ring-H7.43

Data is representative and based on values for a related 1-methyl-1H-imidazol-5-yl derivative. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the bands observed in Infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies at the optimized geometry of the molecule, a theoretical vibrational spectrum can be generated. researchgate.netnih.govmdpi.com For 1-Methyl-1H-imidazol-5-amine oxalate, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the methyl group and imidazole ring, C=O stretching of the oxalate, and various ring stretching and bending modes. acs.org A comparison between the calculated and experimental spectra can aid in the assignment of the observed vibrational bands. nih.govmdpi.com

The pKa value is a measure of the acidity or basicity of a compound. Computational methods can predict pKa values through thermodynamic cycles, often involving the calculation of the Gibbs free energy of deprotonation. nih.gov The basicity of the amino group in 1-Methyl-1H-imidazol-5-amine is a key property. The pKa of the conjugate acid (the 1-methyl-1H-imidazol-5-aminium cation) can be estimated using quantum chemical calculations. These predictions are often made relative to a known reference molecule. blogspot.com The pKa value is critical in understanding the protonation state of the molecule at a given pH. nih.gov Various computational approaches, including those based on semiempirical QM methods and higher-level DFT calculations, can be employed for pKa prediction. blogspot.comrsc.org The accuracy of these predictions can be influenced by the chosen theoretical level and the inclusion of solvent effects. blogspot.comnih.gov

Molecular Dynamics Simulations (if applicable to its structural features)

While quantum mechanics is ideal for studying the electronic properties of single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time.

The flexibility of the 1-Methyl-1H-imidazol-5-amine cation, particularly the rotation around the C-N bond of the amino group and the orientation of the methyl group, can be investigated using conformational analysis. lumenlearning.com While the imidazole ring itself is rigid, the substituent groups have rotational freedom. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations. nih.govnih.gov For a relatively small molecule, a systematic search of the conformational space can be performed using quantum mechanical methods to determine the relative energies of different rotamers. youtube.com

In the solid state, the "this compound" salt will form a crystal lattice held together by strong intermolecular forces. MD simulations and quantum chemical calculations on molecular clusters can be used to model these interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools to investigate the formation of this compound at a molecular level. Through reaction pathway modeling, chemists can map out the potential routes for the synthesis of the 1-methyl-1H-imidazol-5-amine cation and its subsequent salt formation with oxalate. This involves identifying potential starting materials and a sequence of elementary reaction steps, including bond formations and breakages, that lead to the final product.

For each proposed step, the geometry of the reactants, products, and, crucially, the transition state are optimized using quantum mechanical methods such as Density Functional Theory (DFT). The transition state represents the highest energy point along the reaction coordinate and is a key structure in determining the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy indicates a more favorable and faster reaction. By calculating these barriers for various potential pathways, the most likely reaction mechanism can be elucidated.

For instance, in the synthesis of imidazole rings, computational studies have explored various mechanistic possibilities. One common approach involves the condensation of a dicarbonyl compound with an ammonia (B1221849) source and an aldehyde. Theoretical calculations can model the step-by-step process of imine formation, cyclization, and subsequent dehydration to form the aromatic imidazole core. The methylation of the imidazole ring at the N-1 position can also be modeled to determine if it occurs before or after the ring formation and to assess the regioselectivity of the reaction.

Furthermore, computational models can incorporate solvent effects to provide a more realistic representation of the reaction environment. The presence of a solvent can significantly influence the stability of intermediates and transition states, thereby altering the preferred reaction pathway.

For 1-Methyl-1H-imidazol-5-amine, a key mechanistic question would be the timing of the N-methylation. Computational modeling could compare two distinct pathways:

Formation of the 1H-imidazol-5-amine core followed by N-methylation.

N-methylation of a precursor molecule prior to the imidazole ring formation.

By calculating the energy profiles for both routes, the most energetically favorable pathway can be identified. Furthermore, Natural Bond Orbital (NBO) analysis, a computational technique, can be used to study the charge distribution and orbital interactions in the transition states, providing deeper insight into the electronic factors that govern the reaction. researchgate.net Recent computational studies on methyl-imidazole derivatives have utilized such methods to understand their structural and electronic properties. dntb.gov.ua

The interaction between the 1-Methyl-1H-imidazol-5-amine cation and the oxalate anion can also be studied computationally. Theoretical investigations on solvated oxalate anions have shown that their conformation is dependent on the surrounding solvent molecules, which involves a delicate balance of intramolecular and intermolecular hydrogen bonds. nih.gov Similar studies could elucidate the nature of the ionic bonding and hydrogen bonding interactions within the this compound salt.

QSAR/QSPR Methodologies (if applicable to its structural features, not for biological activity)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or physicochemical properties of compounds with their observed properties or activities. While QSAR is often associated with biological activity, QSPR is highly applicable to predicting the physicochemical properties of this compound based on its structural features. researchgate.net These models are built by calculating a set of molecular descriptors that encode different aspects of the molecule's structure and then using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to find a mathematical relationship between these descriptors and the property of interest. acs.org

For this compound, QSPR models could be developed to predict a range of properties. The development of such models follows a general workflow: selection of a dataset of molecules with known properties, calculation of molecular descriptors, selection of the most relevant descriptors, model construction, and rigorous validation. rsc.org

The applicability of QSPR to this compound is based on studies of similar molecules. For instance, QSPR models have been successfully developed to predict the quantum chemical properties of imidazole derivatives, such as their entropy and enthalpy of formation. researchgate.net In one such study, a genetic algorithm was used for descriptor selection, and both multiple linear regression and artificial neural networks were employed for model building. researchgate.net

Similarly, QSPR models have been created to predict the density of various amines, a fundamental physical property. nih.gov These models often use easily calculable descriptors derived from the molecular structure, such as molecular weight and calculated molecular volume. nih.gov The aqueous solubility of amine salts has also been the subject of QSPR modeling, which is particularly relevant for the oxalate salt of 1-Methyl-1H-imidazol-5-amine. nih.gov

A hypothetical QSPR study for this compound and related compounds could involve the descriptors and predicted properties shown in the tables below.

Table 1: Examples of Molecular Descriptors for QSPR Modeling

Descriptor TypeExamplesRelevance to this compound
Constitutional Molecular Weight, Number of Nitrogen Atoms, Number of RingsBasic structural information directly derived from the molecular formula.
Topological Balaban J index, Wiener indexDescribe the atomic connectivity and branching of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeRelate to the size and shape of the molecule, influencing interactions.
Quantum Chemical Dipole Moment, HOMO/LUMO energies, Mulliken ChargesDescribe the electronic properties, reactivity, and charge distribution.
Physicochemical LogP (octanol-water partition coefficient), Polar Surface Area (PSA)Relate to the lipophilicity and polarity, affecting solubility and permeability.

This table is a representative example of descriptors that could be used in a QSPR study.

Table 2: Potential QSPR Models for Physicochemical Properties

Predicted PropertyRelevant Descriptors (Hypothetical)Statistical MethodPotential Application
Aqueous Solubility LogP, Polar Surface Area, Hydrogen Bond Donors/AcceptorsMultiple Linear Regression (MLR)Predicting the solubility of the oxalate salt in water.
Melting Point Molecular Weight, Topological Indices, Dipole MomentArtificial Neural Network (ANN)Estimating the melting point of the solid crystalline salt.
Density Intrinsic Density, Solute Hydrogen Bond AcidityHeuristic MethodPredicting the density of the solid form.
Enthalpy of Formation 2D and 3D Molecular DescriptorsGenetic Algorithm - MLREstimating the thermodynamic stability of the compound.

This table illustrates hypothetical QSPR models. The actual descriptors and methods would be determined through a rigorous model development process.

The development of robust QSPR models for this compound would enable the prediction of its key physicochemical properties without the need for extensive experimental measurements. This can be particularly useful in the early stages of chemical development for screening and optimizing compounds with desired characteristics.

Future Research Directions and Challenges in 1 Methyl 1h Imidazol 5 Amine Oxalate Chemistry

Development of Novel and Green Synthetic Routes

The synthesis of functionalized imidazoles is a mature field, yet the pursuit of more sustainable and efficient methods remains a significant challenge. ipb.pt Traditional methods for imidazole (B134444) synthesis often involve harsh reaction conditions, toxic reagents, and the generation of substantial waste. ipb.pt Future research into the synthesis of 1-Methyl-1H-imidazol-5-amine oxalate (B1200264) will likely focus on the principles of green chemistry.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various imidazole derivatives, often leading to higher yields and reduced reaction times. researchgate.netmdpi.com Applying microwave irradiation to the synthesis of 1-Methyl-1H-imidazol-5-amine could offer a more energy-efficient route.

Ultrasound-Promoted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, represents another green approach. mdpi.com It can enhance reaction rates and yields under milder conditions, and its application to the synthesis of the target molecule warrants investigation.

Catalyst- and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for hazardous solvents and catalysts is a primary goal of green chemistry. ipb.pt Research could explore solid-state reactions or the use of benign solvent systems like water or ionic liquids.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer advantages in terms of efficiency and atom economy. nih.gov Designing an MCR for the synthesis of 1-Methyl-1H-imidazol-5-amine would be a significant advancement. researchgate.net

Green Synthesis TechniquePotential Advantages for 1-Methyl-1H-imidazol-5-amine Oxalate Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. researchgate.netmdpi.com
Ultrasound-Promoted SynthesisEnhanced reaction rates, milder conditions, improved yields. mdpi.com
Catalyst- and Solvent-FreeReduced waste, lower toxicity, improved safety profile. ipb.pt
Multicomponent ReactionsIncreased efficiency, higher atom economy, simplified procedures. nih.govresearchgate.net

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of the imidazole ring is rich and varied, offering numerous possibilities for further functionalization. pharmaguideline.com For 1-Methyl-1H-imidazol-5-amine, the presence of an amino group at the 5-position and a methyl group at the N-1 position dictates its specific reactivity, which is an area ripe for exploration.

Future research could focus on:

Novel Cycloaddition Reactions: Imidazole derivatives can participate in various cycloaddition reactions. Investigating the potential of 1-Methyl-1H-imidazol-5-amine to act as a diene or dienophile in novel cycloaddition cascades could lead to the synthesis of complex polycyclic systems.

C-H Activation: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Exploring the selective C-H activation of the imidazole ring or the methyl group of 1-Methyl-1H-imidazol-5-amine could open up new avenues for derivatization.

Reactions of the Amino Group: The primary amino group at the 5-position is a key functional handle. Future studies could explore its use in a wider range of transformations beyond simple acylation or alkylation, such as in the formation of new heterocyclic rings or as a directing group in metal-catalyzed reactions.

Formation of N-Heterocyclic Carbenes (NHCs): Imidazole-based NHCs are widely used as ligands in organometallic catalysis. While the typical route to NHCs involves deprotonation at the C2 position, the electronic effects of the amino group in 1-Methyl-1H-imidazol-5-amine could influence the feasibility and reactivity of the corresponding NHC.

Advanced Applications in Complex Molecule Synthesis and Materials Science

The imidazole scaffold is a privileged structure in medicinal chemistry and a versatile component in materials science. nih.govlifechemicals.com While specific applications for this compound are not yet established, its structure suggests significant potential.

Complex Molecule Synthesis: 1-Methyl-1H-imidazol-5-amine can serve as a valuable building block in the total synthesis of natural products and other complex bioactive molecules. nih.govrsc.orgresearchgate.net The amine functionality provides a key point for elaboration and incorporation into larger molecular frameworks. Its use in the synthesis of pyrrole-imidazole alkaloids or other nitrogen-rich natural products is a promising area of investigation.

Materials Science:

Metal-Organic Frameworks (MOFs): Imidazole derivatives are frequently used as ligands for the construction of MOFs, which have applications in gas storage, separation, and catalysis. researchgate.netresearchgate.netmdpi.comrsc.org The nitrogen atoms of the imidazole ring and the amino group of 1-Methyl-1H-imidazol-5-amine could coordinate with metal ions to form novel MOFs with unique properties.

Ionic Liquids: Imidazolium-based ionic liquids are considered "green" solvents and have a wide range of applications. alfa-chemistry.comnih.govmst.edu N-alkylation of 1-Methyl-1H-imidazol-5-amine could lead to the formation of functionalized imidazolium (B1220033) salts, which could be explored as novel ionic liquids with tailored properties.

Functional Polymers: The incorporation of imidazole units into polymer chains can impart specific properties, such as catalytic activity or pH-responsiveness. 1-Methyl-1H-imidazol-5-amine could be used as a monomer in the synthesis of new functional polymers.

Potential Application AreaRationale for this compound
Complex Molecule SynthesisServes as a versatile building block with a key amine functional handle. nih.govrsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs)Nitrogen atoms can act as coordination sites for metal ions. researchgate.netresearchgate.netmdpi.comrsc.org
Ionic LiquidsCan be converted to functionalized imidazolium salts. alfa-chemistry.comnih.govmst.edu
Functional PolymersCan be used as a monomer to introduce imidazole functionality.

Integration with Machine Learning for Retrosynthesis or Reaction Prediction

The application of artificial intelligence and machine learning in chemistry is revolutionizing how synthetic routes are designed and how new reactions are discovered. tandfonline.com For a molecule like this compound, these computational tools can address several challenges.

Retrosynthesis Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict plausible retrosynthetic disconnections for a target molecule. This can help chemists to identify novel and more efficient synthetic routes to 1-Methyl-1H-imidazol-5-amine and its derivatives.

Reaction Outcome Prediction: AI algorithms can predict the products and yields of unknown reactions, which would be invaluable in exploring the undiscovered reactivity of 1-Methyl-1H-imidazol-5-amine. This can save significant time and resources in the laboratory by prioritizing promising reaction pathways.

De Novo Design: Machine learning can be used to design new molecules with desired properties. By inputting specific parameters, it may be possible to design novel derivatives of 1-Methyl-1H-imidazol-5-amine with enhanced biological activity or material properties.

New Methodologies for Structural and Mechanistic Characterization

A deep understanding of the structure and reactivity of this compound requires the application of advanced analytical techniques.

Advanced NMR Spectroscopy: While standard 1D NMR is routine, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. ipb.ptresearchgate.netnumberanalytics.comnumberanalytics.com These techniques can also be used to study tautomeric equilibria and intermolecular interactions in solution. Solid-state NMR could provide insights into the crystal packing and polymorphism of the oxalate salt. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing valuable structural information. nih.gov In-situ monitoring of reactions using ESI-MS can help to identify reactive intermediates and elucidate reaction mechanisms. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts, vibrational frequencies, and electronic properties, which can aid in the interpretation of experimental data. tandfonline.com Computational studies can also be used to model reaction pathways and transition states, providing a deeper understanding of the molecule's reactivity. tandfonline.com

Characterization TechniqueApplication to this compound
Advanced 2D NMRUnambiguous structural elucidation, study of tautomerism and interactions. ipb.ptresearchgate.netnumberanalytics.comnumberanalytics.com
Tandem Mass SpectrometryFragmentation analysis for structural confirmation and mechanistic studies. nih.gov
In-situ ESI-MSIdentification of reactive intermediates and elucidation of reaction mechanisms. acs.org
Computational ChemistryPrediction of spectroscopic properties and modeling of reaction pathways. tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-Methyl-1H-imidazol-5-amine oxalate?

  • Methodological Answer : The compound can be synthesized via base-promoted cyclization of amidines with ketones. Key steps include:

Reacting amidine precursors with ketones under reflux in a polar solvent (e.g., ethanol or DMF) .

Neutralizing the reaction mixture with oxalic acid to precipitate the oxalate salt.

Purifying the product via recrystallization using ethanol-water mixtures, as demonstrated in analogous imidazole derivatives .

Q. How can the crystal structure of this compound be characterized?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with refinement via the SHELX suite (e.g., SHELXL).

Grow high-quality crystals via slow evaporation in a solvent system (e.g., methanol/water).

Collect diffraction data and refine using SHELXL, accounting for hydrogen bonding and ionic interactions between the imidazole and oxalate moieties .

Q. What analytical techniques are critical for assessing purity and molecular identity?

  • Methodological Answer :

  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm, comparing retention times against standards .
  • NMR : Confirm proton environments (e.g., imidazole ring protons at δ 7.2–7.8 ppm and methyl groups at δ 3.2–3.5 ppm) .
  • Elemental Analysis : Verify C, H, N, and O content within ±0.4% of theoretical values .

Q. How can oxalate content be quantitatively determined in the compound?

  • Methodological Answer : Perform redox titration using potassium permanganate (KMnO₄) in acidic conditions:

Dissolve the compound in dilute H₂SO₄.

Titrate with standardized KMnO₄ until a faint pink endpoint, indicating oxalate oxidation to CO₂ .

Advanced Research Questions

Q. How can synthetic protocols be optimized to achieve >99% purity?

  • Methodological Answer : Apply a factorial experimental design to optimize reaction parameters:

Vary temperature (50–100°C), solvent polarity (DMF vs. ethanol), and stoichiometry of reactants.

Use response surface methodology (RSM) to identify optimal conditions, as demonstrated in iron oxalate synthesis .

Monitor purity via HPLC and adjust recrystallization solvents iteratively .

Q. How should researchers resolve contradictions in thermal stability data?

  • Methodological Answer : Cross-validate thermal behavior using complementary techniques:

DSC/TGA : Measure decomposition onset temperatures under nitrogen. Compare with literature values for analogous imidazole-oxalate salts .

Isothermal Stability Studies : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks, analyzing degradation products via LC-MS .

Q. What strategies mitigate polymorphism during crystallization?

  • Methodological Answer : Control nucleation kinetics to favor a single polymorph:

Screen solvent systems (e.g., acetone, acetonitrile) and cooling rates.

Use seed crystals of the desired polymorph to guide crystallization, as employed in SHELX-refined structures .

Q. How can spectroscopic discrepancies (e.g., NMR splitting vs. computational predictions) be addressed?

  • Methodological Answer :

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data.

Validate via 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by tautomerism or hydrogen bonding .

Q. What methodologies ensure reproducibility in biological activity studies?

  • Methodological Answer : Adhere to ICMJE guidelines for chemical reporting:

Specify batch-specific purity, storage conditions (e.g., desiccated at −20°C), and solvent history.

Include negative controls (e.g., oxalate-free analogs) to isolate pharmacological effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.